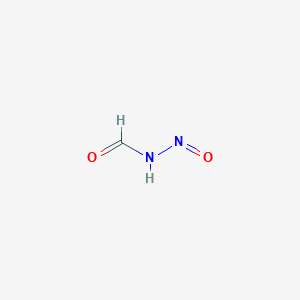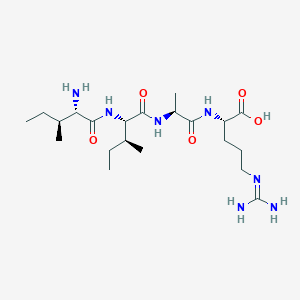
N-Nitrosoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrosoformamide is a chemical compound belonging to the class of N-nitrosamides These compounds are characterized by the presence of a nitroso group (N=O) bonded to the nitrogen of an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosoformamide can be synthesized starting from N-monosubstituted carboxamides and the nitrosyl cation, which results from the nitrous cation in the presence of strong acids derived from nitrous acid. For example, N-methylacetamide reacts in a nucleophilic attack at the nitrosyl cation. After the elimination of a proton, this compound is formed from the resulting cation .
Industrial Production Methods: Industrial production methods for this compound typically involve the controlled reaction of carboxamides with nitrosating agents under acidic conditions. The process requires careful control of reaction parameters to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Nitrosoformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with this compound under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-Nitrosoformamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives.
Biology: Studies have explored its potential mutagenic and carcinogenic properties, making it a subject of interest in toxicology research.
Medicine: While not commonly used as a therapeutic agent, its derivatives have been investigated for potential anticancer properties.
Industry: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-nitrosoformamide involves its ability to form reactive electrophilic species. These species can interact with nucleophilic sites in biological molecules, leading to potential mutagenic and carcinogenic effects. The formation of diazonium or carbenium ions through metabolic processes is a key aspect of its bioactivation .
Comparison with Similar Compounds
N-Nitrosoformamide can be compared with other similar compounds, such as:
N-Nitrosoureas: These compounds also contain a nitroso group bonded to a urea moiety and are known for their use in cancer chemotherapy.
N-Nitrosoguanidines: Similar in structure, these compounds are often studied for their mutagenic properties.
N-Nitrosocarbamates: These compounds have a nitroso group attached to a carbamate structure and are used in various chemical applications.
Uniqueness: this compound is unique due to its specific reactivity and the types of reactions it undergoes. Its ability to form reactive electrophilic species distinguishes it from other nitrosamides, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
675141-02-3 |
|---|---|
Molecular Formula |
CH2N2O2 |
Molecular Weight |
74.039 g/mol |
IUPAC Name |
N-nitrosoformamide |
InChI |
InChI=1S/CH2N2O2/c4-1-2-3-5/h1H,(H,2,4,5) |
InChI Key |
FMZNAOPHIOHPGI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)


![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)



![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)


![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)

